2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol
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Overview
Description
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is a heterocyclic compound that features a unique structure combining triazole and benzoxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with triazole derivatives under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as copper salts or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .
Chemical Reactions Analysis
Types of Reactions: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The triazole and benzoxadiazole moieties contribute to its binding affinity and specificity, allowing it to modulate specific pathways involved in disease processes .
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety also show comparable properties in terms of fluorescence and electronic characteristics.
Uniqueness: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is unique due to the combination of both triazole and benzoxadiazole rings in a single molecule
Properties
CAS No. |
166766-15-0 |
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Molecular Formula |
C12H7N5O2 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-(triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol |
InChI |
InChI=1S/C12H7N5O2/c18-10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-19-15-8/h1-6,18H |
InChI Key |
KIACNIKPMWVBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)O |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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